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Compound of Interest

Compound Name: Fulvoplumierin

Cat. No.: B1234959 Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fulvoplumierin is a naturally occurring iridoid compound isolated from plants of the Plumeria

genus, which belongs to the Apocynaceae family. Iridoids are a class of monoterpenoids known

for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial

properties. The precise structural characterization of these molecules is paramount for

understanding their mechanism of action and for guiding further drug development efforts. Two-

dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for

the unambiguous structural elucidation of complex natural products like Fulvoplumierin. This

application note provides a detailed overview of the application of 2D NMR techniques,

including COSY, HSQC, and HMBC, for the complete structural assignment of Fulvoplumierin.

Data Presentation: 2D NMR Spectroscopic Data of
Fulvoplumierin
The structural elucidation of Fulvoplumierin is achieved through the comprehensive analysis

of its 1D and 2D NMR spectra. The following table summarizes the ¹H and ¹³C NMR chemical

shifts and key 2D correlations.
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Atom No. δ¹³C (ppm)
δ¹H (ppm,
mult., J in
Hz)

COSY
Correlation
s (¹H-¹H)

HSQC
Correlation
(¹³C-¹H)

HMBC
Correlation
s (¹³C-¹H)

1 93.3 6.25 (d, 6.0) H-9 C-1/H-1
C-3, C-5, C-

8, C-9

3 151.8 7.42 (s) - C-3/H-3
C-1, C-4, C-

5, C-11

4 109.8 - - - H-3, H-5

5 144.9 7.21 (d, 6.0) H-6 C-5/H-5
C-1, C-3, C-

4, C-6, C-9

6 130.5
6.55 (dd, 6.0,

2.5)
H-5, H-7 C-6/H-6 C-5, C-7, C-8

7 136.1
6.85 (dd, 6.0,

2.5)
H-6, H-8 C-7/H-7

C-5, C-6, C-

8, C-9

8 138.2 7.58 (d, 6.0) H-7 C-8/H-8
C-1, C-6, C-

7, C-9, C-10

9 45.2 3.85 (d, 6.0) H-1 C-9/H-9
C-1, C-5, C-

7, C-8, C-10

10 170.1 - - - H-8, H-9

11 168.5 - - - H-3, H-13

13 51.8 3.80 (s) - C-13/H-13 C-11

14 20.5 2.05 (s) - C-14/H-14 C-4

15 12.1 1.25 (t, 7.0) H-16 C-15/H-15 C-16

16 60.8 4.20 (q, 7.0) H-15 C-16/H-16 C-15

Note: The data presented in this table is a representative dataset for Fulvoplumierin. Actual

chemical shifts may vary slightly depending on the solvent and experimental conditions.
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Detailed methodologies for the key 2D NMR experiments are provided below.

Sample Preparation
A sample of pure Fulvoplumierin (typically 5-10 mg) is dissolved in 0.5-0.6 mL of a deuterated

solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. The choice of solvent is critical

and can influence the chemical shifts of labile protons.[1] Tetramethylsilane (TMS) is usually

added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition
All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz)

equipped with a suitable probe. Standard Bruker pulse programs are typically used for the 2D

experiments.

a) ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment is used to identify protons that are spin-spin coupled, typically through

two or three bonds. This helps in establishing the connectivity of proton spin systems within the

molecule.

Pulse Program:cosygpqf

Acquisition Parameters:

Spectral Width (SW): Typically 10-12 ppm in both F1 and F2 dimensions.

Number of Data Points (TD): 2048 in F2 and 256-512 in F1.

Number of Scans (NS): 4-16 per increment.

Relaxation Delay (d1): 1-2 seconds.

b) ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment identifies direct one-bond correlations between protons and their

attached carbons. This is a highly sensitive method for assigning carbon signals based on their

attached proton resonances.
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Pulse Program:hsqcedetgpsisp2.3 (for multiplicity-edited HSQC, which distinguishes

CH/CH₃ from CH₂ groups)

Acquisition Parameters:

Spectral Width (SW): ~10-12 ppm in F2 (¹H) and ~180-200 ppm in F1 (¹³C).

Number of Data Points (TD): 1024 in F2 and 256 in F1.

Number of Scans (NS): 8-32 per increment.

Relaxation Delay (d1): 1.5-2 seconds.

¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

c) ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons, typically

over two to four bonds. This is crucial for connecting different spin systems and for identifying

quaternary carbons (carbons with no attached protons).

Pulse Program:hmbcgplpndqf

Acquisition Parameters:

Spectral Width (SW): ~10-12 ppm in F2 (¹H) and ~200-220 ppm in F1 (¹³C).

Number of Data Points (TD): 2048 in F2 and 512 in F1.

Number of Scans (NS): 16-64 per increment.

Relaxation Delay (d1): 2 seconds.

Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8

Hz.
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The acquired 2D NMR data is processed using appropriate software (e.g., TopSpin,

MestReNova). This involves Fourier transformation in both dimensions, phase correction, and

baseline correction. The resulting 2D spectra are then analyzed to establish the complete

chemical structure of Fulvoplumierin.

Visualizations
The following diagrams illustrate the logical workflow and key relationships in the structural

elucidation process.
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Caption: Experimental workflow for the structural elucidation of Fulvoplumierin using 2D NMR.
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COSY: Through-Bond (2-3 JHH)

HSQC: Direct One-Bond (1JCH)

HMBC: Long-Range (2-4 JCH)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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using-2d-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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